
4-Pentynal, 5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trimethylsilyl)pent-4-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a pent-4-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(trimethylsilyl)pent-4-ynal can be synthesized through several methods. One common approach involves the oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM) at room temperature . The reaction typically proceeds with high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(trimethylsilyl)pent-4-ynal are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(trimethylsilyl)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Dess-Martin periodinane in DCM.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(trimethylsilyl)pent-4-ynal has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(trimethylsilyl)pent-4-ynal involves its reactivity with various molecular targetsThis reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
5-(trimethylsilyl)pent-4-yn-1-ol: A precursor in the synthesis of 5-(trimethylsilyl)pent-4-ynal.
5-(trimethylsilyl)pent-4-yn-1-amine: Another derivative with different functional properties.
Uniqueness
5-(trimethylsilyl)pent-4-ynal is unique due to its combination of a trimethylsilyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
68654-85-3 |
|---|---|
Molecular Formula |
C8H14OSi |
Molecular Weight |
154.28 g/mol |
IUPAC Name |
5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3 |
InChI Key |
MLCUMJCCPMSERM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

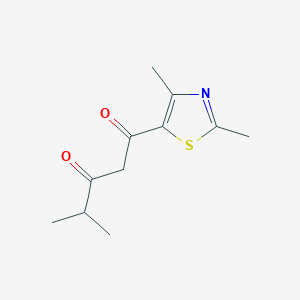
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
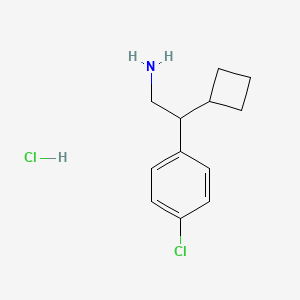
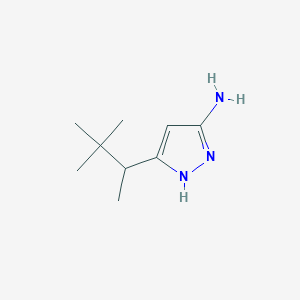
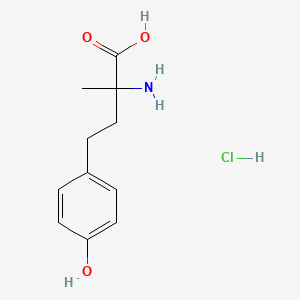

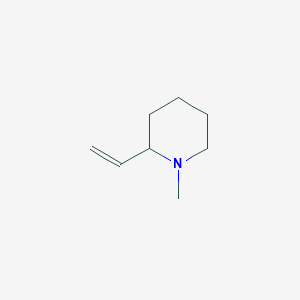
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
